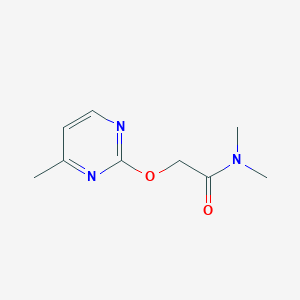

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Description

N,N-Dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a substituted acetamide derivative featuring a pyrimidine ring linked via an ether oxygen to an N,N-dimethylacetamide moiety. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their biological activity, including roles as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABOBCJUGHCXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 4-methylpyrimidine-2-ol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-methylpyrimidine-2-ol and N,N-dimethylacetamide.

Catalyst: A suitable base such as triethylamine.

Solvent: Anhydrous ethanol or another suitable solvent.

Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically around 80-100°C.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same starting materials and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)ethylamine.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 128 µg/mL, suggesting potential for development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have highlighted its ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related compounds in inhibiting acetylcholinesterase ranged from 5 µM to 10 µM, indicating promising therapeutic potential.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. Compounds with similar structures have shown selective cytotoxicity towards cancer cells while sparing normal cells, with IC50 values often below 20 µM.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against E. coli, with an MIC of 128 µg/mL, comparable to standard antibiotics.

Case Study 2: Enzyme Inhibition

In a series of experiments assessing acetylcholinesterase inhibition, this compound demonstrated an IC50 value of approximately 7 µM, highlighting its potential for therapeutic applications in treating Alzheimer's disease.

Case Study 3: Anticancer Properties

Research focusing on the anticancer effects of pyrimidine derivatives found that this compound inhibited the proliferation of human breast cancer cells (MCF7 line), achieving an IC50 value of 15 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide and related compounds:

Structural and Functional Analysis

Core Pharmacophore Variations: The target compound’s pyrimidin-2-yloxy group distinguishes it from sulfanyl (e.g., ) or amino-linked analogs (e.g., ). The ether linkage may enhance metabolic stability compared to thioether or amine derivatives . Substitutions on the pyrimidine ring (e.g., 4-methyl in the target vs. 4,6-dimethyl in ) influence steric interactions and binding affinity to biological targets .

Fluorophenyl and piperidinyl modifications (e.g., ) are associated with enhanced blood-brain barrier penetration, hinting at possible CNS applications for such analogs.

Synthetic Accessibility :

- The target compound can be synthesized via nucleophilic substitution of 2-chloro-N,N-dimethylacetamide with 4-methylpyrimidin-2-ol, analogous to methods described for related pyrimidine ethers .

- In contrast, sulfanyl derivatives (e.g., ) require thiol-containing intermediates, complicating synthesis due to oxidation sensitivity.

Crystallographic and Physicochemical Properties

- Crystallography : The structure of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide was resolved using SHELXL , revealing planar pyrimidine and acetamide moieties with intermolecular hydrogen bonds stabilizing the lattice. Similar methods could be applied to the target compound for conformational analysis .

- Solubility and Stability: The N,N-dimethyl group in the target compound likely enhances solubility in polar solvents compared to non-methylated analogs (e.g., ), though propionylphenoxy derivatives (e.g., ) may exhibit higher lipophilicity.

Biological Activity

N,N-Dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a pyrimidine ring, which contribute to its chemical reactivity and biological properties. The presence of the 4-methyl group on the pyrimidine ring is particularly noteworthy as it can influence the compound's interaction with biological targets.

This compound acts primarily through interactions with specific enzymes or receptors. It may function as an inhibitor or modulator, altering the activity of these targets. The precise pathways involved depend on the specific biological context in which the compound is applied.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In various studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, one study reported that similar pyrimidine derivatives displayed moderate to strong activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Moderate | Moderate |

| 4-Methylpyridine derivative | Strong | Moderate | Weak |

Enzyme Inhibition Studies

In addition to its antimicrobial properties, this compound has been studied for its enzyme inhibitory potential. It has shown promise in inhibiting enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are important targets in diabetes management and neurodegenerative diseases, respectively .

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| α-glucosidase | 25 |

| Acetylcholinesterase | 40 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated several pyrimidine derivatives, including this compound, revealing that modifications on the pyrimidine ring significantly affected their antibacterial activities. The introduction of hydrophobic groups was found to enhance efficacy against E. coli and S. aureus .

- Enzyme Inhibition : Another research effort focused on the enzyme inhibitory effects of this compound, demonstrating substantial inhibition against yeast α-glucosidase while showing weaker effects on AChE. This suggests potential therapeutic applications in managing blood sugar levels without significant neurotoxicity .

- Pharmacokinetics : Preliminary studies indicated favorable pharmacokinetic properties for compounds similar to this compound, including good bioavailability and skin permeability, making them suitable candidates for further drug development .

Q & A

What are the common synthetic routes for preparing N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and what analytical techniques are used for characterization?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting pyrimidinyl derivatives with halogenated acetamides under alkaline conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography or recrystallization is common. Characterization employs:

- Nuclear Magnetic Resonance (NMR): To confirm proton environments and substituent connectivity (e.g., δ 2.21 ppm for CH₃ groups in pyrimidine rings) .

- Infrared (IR) Spectroscopy: Identifies functional groups like amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks) .

How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functionals are recommended?

Level: Advanced

Methodological Answer:

DFT calculations using hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are effective . Key steps:

Geometry Optimization: Use a basis set (e.g., 6-31G**) to minimize energy.

Electronic Property Analysis: Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution.

Validation: Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data .

Note: Inclusion of exact exchange terms improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

What challenges arise in resolving discrepancies between experimental spectroscopic data and computational predictions?

Level: Advanced

Methodological Answer:

Discrepancies often stem from:

- Solvent Effects: Computational models may neglect solvent interactions, altering NMR/IR peaks. Use implicit solvent models (e.g., PCM) .

- Conformational Flexibility: Dynamic effects in solution vs. static DFT structures. Perform molecular dynamics (MD) simulations to account for rotamer populations .

- Functional Limitations: B3LYP may underestimate non-covalent interactions. Test meta-GGA functionals (e.g., M06-2X) for better agreement .

Which crystallization techniques are effective for obtaining high-quality single crystals of this compound for X-ray diffraction?

Level: Basic

Methodological Answer:

- Slow Evaporation: Dissolve the compound in a mixed solvent (e.g., chloroform:acetone = 1:5) and allow gradual solvent evaporation .

- Temperature Gradients: Use a temperature-controlled chamber to induce controlled nucleation.

- Characterization: Employ SHELXL for structure refinement, ensuring R-factors <0.05 via iterative least-squares adjustments .

How do hydrogen bonding patterns influence the crystal packing of this compound, and what graph set analyses are applicable?

Level: Advanced

Methodological Answer:

Hydrogen bonds (e.g., N-H···O or C-H···O) dictate packing motifs. Use Etter’s graph set notation to classify interactions:

- Motifs: Identify chains (C), rings (R), or discrete (D) patterns. For example, a dimeric R₂²(8) motif may form via amide N-H···O interactions .

- Impact on Properties: Stronger H-bond networks increase melting points and reduce solubility. Quantify using Hirshfeld surface analysis .

What methodological considerations are critical when employing SHELXL for refining the crystal structure?

Level: Advanced

Methodological Answer:

- Data Quality: Ensure high-resolution (<1.0 Å) and completeness (>95%). Use TWINABS for scaling multi-component datasets .

- Restraints: Apply geometric restraints for disordered moieties (e.g., methyl groups).

- Validation: Check ADDSYM for missed symmetry and PLATON for H-bond geometry .

How can reaction yields be optimized in the synthesis of this compound under varying catalytic conditions?

Level: Advanced

Methodological Answer:

- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Kinetic Monitoring: Use in-situ IR or HPLC to track reaction progress and identify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.